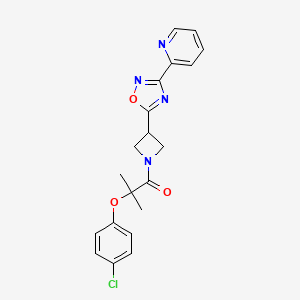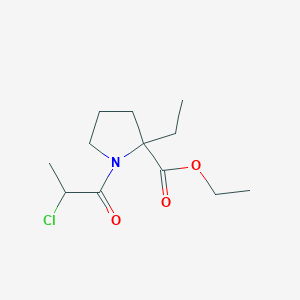
1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The specific compound is not directly studied in the provided papers, but related compounds with benzimidazole structures have been synthesized and characterized, indicating the relevance of this class of compounds in chemical research .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole ring through the reaction of o-phenylenediamine with carboxylic acids or their derivatives. In the papers provided, various benzimidazole derivatives have been synthesized. For example, 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was synthesized and characterized using techniques such as mass, elemental analysis, FT-IR, and NMR spectroscopy . Similarly, other derivatives involving substitutions at the 5-position of the benzimidazole ring were synthesized and their PdCl2 complexes were studied . These studies provide insights into the methods and conditions that could potentially be applied to the synthesis of "1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride".
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often characterized using X-ray diffraction, NMR, and IR spectroscopy. The crystal structure of one such derivative was determined to be in the triclinic system with space group P-1, indicating a relatively flat molecular conformation due to the anti conformations of the –CH2– groups . The electronic structure of another derivative was explored, revealing planar ring systems and intermolecular interactions such as hydrogen bonding and π-π stacking . These techniques and findings are relevant to understanding the molecular structure of "1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride".
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including coordination with metal ions, condensation reactions, and transformations under specific conditions. For instance, the reactivity of benzimidazole derivatives with PdCl2 to form complexes was studied, showing how substituents on the benzene ring can affect the solubility and acidity of the compounds . Another study described the transformation of 1H-indol-3-ethanamine derivatives into various cyclic compounds using the Pictet-Spengler reaction . These reactions provide a framework for predicting the reactivity of "1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride" in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as melting points, solubility, and acidity, can be influenced by substituents on the benzene ring. For example, the presence of methyl, chloro, or nitro groups was found to decrease the melting point and alter the solubility and acidity of the compounds . The crystal structure analysis also provides information on the molecular packing and potential intermolecular interactions, which are important for understanding the compound's behavior in the solid state . These properties are essential for the practical application and handling of "1-(3H-Benzimidazol-5-yl)ethanamine;dihydrochloride".
Scientific Research Applications
1. Crystal Structure and Spectral Characterization
The crystal structure of related benzimidazole derivatives, like 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, has been analyzed using X-ray diffraction and other spectroscopic techniques. These studies provide insights into the molecular structure and electronic properties of such compounds (Tavman & Sayil, 2013).
2. Antimicrobial and Antifungal Studies
Several benzimidazole derivatives demonstrate significant antimicrobial and antifungal activities. For example, certain compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains, suggesting their potential in therapeutic applications (Alasmary et al., 2015); (Salahuddin et al., 2017).
3. DNA Topoisomerase I Inhibition
Certain 1H-benzimidazole derivatives are active inhibitors of type I DNA topoisomerases, a critical enzyme involved in DNA replication. This property is significant for potential applications in cancer therapy (Alpan, Gunes, & Topçu, 2007).
4. Potential in Crystal Engineering
The protonated benzimidazole group, as seen in compounds like 1,2-bis(1H-benzimidazol-2-yl)ethane, can be a useful synthon in crystal engineering. Its ability to form specific types of interactions makes it valuable for designing molecular architectures (Matthews et al., 2003).
5. Role in Catalysis
Benzimidazole derivatives, including those similar to 1-(3H-Benzimidazol-5-yl)ethanamine; dihydrochloride, have been used in catalytic processes, such as transfer hydrogenation reactions. This demonstrates their potential utility in chemical synthesis (Duan et al., 2012).
6. Anticancer Activities
Benzimidazole-based compounds have shown promising anticancer activities. For example, certain derivatives have demonstrated growth inhibition in various cancer cell lines, highlighting their potential as anticancer agents (Rashid et al., 2014).
7. Anti-Diabetic Potential
Hybrid molecules containing benzimidazole structures have been explored for their anti-diabetic potential. This includes the inhibition of α-glucosidase, an enzyme relevant in diabetes management (Ibraheem et al., 2020).
Mechanism of Action
Target of Action
Benzimidazole compounds, which this compound is a derivative of, are known to interact with various biological targets such as tubulin and receptor tyrosine kinases .
Mode of Action
For instance, some benzimidazoles bind to tubulin, a vital part of the cytoskeleton and mitotic spindle, and selectively depolymerize their tubulins . Other benzimidazoles can bind to receptor tyrosine kinases, mediating the actions of growth factors .
Biochemical Pathways
For example, those that bind to tubulin can disrupt the formation of the cytoskeleton and mitotic spindle, affecting cell division . Benzimidazoles that bind to receptor tyrosine kinases can influence cell growth and proliferation pathways .
Pharmacokinetics
Pharmacokinetic studies would be needed to determine these properties, including the compound’s bioavailability .
Result of Action
Based on the known effects of benzimidazole derivatives, potential effects could include disruption of cell division due to tubulin binding , or modulation of cell growth and proliferation due to interaction with receptor tyrosine kinases .
properties
IUPAC Name |
1-(3H-benzimidazol-5-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6(10)7-2-3-8-9(4-7)12-5-11-8;;/h2-6H,10H2,1H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUZHWYLBSWDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CN2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2287275-10-7 |
Source


|
| Record name | 1-(1H-1,3-benzodiazol-5-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3000770.png)

![3-(2-chlorobenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3000772.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3000775.png)
![7-ethyl-8-methyl-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3000776.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3000779.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3000780.png)



![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3000789.png)


